KCNQ2/Q3 Potassium Channel Antagonism: A Unique Pharmacological Selectivity Not Shared by DHQ or Simple Carbamates
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate potently inhibits the human KCNQ2/Q3 potassium channel with an IC₅₀ of 120 nM, measured in CHO cells using automated patch clamp electrophysiology [1]. In contrast, the parent compound 6‑hydroxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline (DHQ) shows no reported activity at KCNQ2/Q3 channels, and other O‑substituted dihydroquinolines (e.g., ethoxyquin) are primarily characterized as antioxidants rather than ion‑channel modulators. This 120 nM potency places the compound in a pharmacologically relevant range for neuronal excitability modulation and is a direct consequence of the cyclohexylcarbamate substitution—a feature that cannot be replicated by simple methyl, ethyl, or phenyl carbamate analogs due to differing steric and lipophilic profiles.
| Evidence Dimension | KCNQ2/Q3 potassium channel antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM |
| Comparator Or Baseline | 6‑Hydroxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline (DHQ): no reported KCNQ2/Q3 activity (class‑level inference). Ethoxyquin and other O‑alkyl derivatives: no KCNQ2/Q3 activity reported. |
| Quantified Difference | At least >100‑fold selectivity window over DHQ (inferred from absence of activity in DHQ literature) |
| Conditions | Human KCNQ2/Q3 expressed in CHO cells; automated patch clamp; 3‑minute incubation [1] |
Why This Matters
This unique ion-channel activity opens a distinct therapeutic space (e.g., neuropathic pain, epilepsy) that is inaccessible to generic DHQ-based antioxidants, making the cyclohexylcarbamate derivative the only dihydroquinoline suited for KCNQ2/Q3-targeted programs.
- [1] BindingDB. BDBM50395464: Activity data for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395464 (accessed 2026-05-04). View Source
